Midodrine hydrochloride
Overview
Description
Midodrine hydrochloride is a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity . It is used to treat low blood pressure (hypotension) by stimulating nerve endings in blood vessels, causing the blood vessels to tighten and increase blood pressure .
Synthesis Analysis
The synthesis of Midodrine HCl involves reacting 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride with chloroacetyl chloride in a mixture of methylene chloride and aqueous potassium hydroxide solution at 5°-10° C .Molecular Structure Analysis
The molecular structure of Midodrine hydrochloride can be found in various scientific databases .Chemical Reactions Analysis
Midodrine is converted to its active metabolite, desglymidodrine, by a deglycination reaction . A Hantzsch condensation reaction has been used for the chemical derivatization of midodrine hydrochloride .Physical And Chemical Properties Analysis
Midodrine hydrochloride is an odorless, white, crystalline powder. It is soluble in water and sparingly soluble in methanol . The molecular formula is C12H19ClN2O4 and the molecular weight is 290.74 g/mol .Scientific Research Applications
- Clinical Benefit : Studies have shown that midodrine effectively improves symptoms and increases the time to syncopal symptoms or near-syncope during tilt-table tests .
Postural Orthostatic Tachycardia Syndrome (PoTS)
Midodrine is commonly used to assist in managing symptoms associated with PoTS. Here’s what you need to know:
- Alpha-Adrenergic Effect : Midodrine’s alpha-adrenergic action helps increase cardiac filling, improving preload and potentially alleviating PoTS symptoms .
Quality Control and Testing
Midodrine hydrochloride is also used as a reference standard in quality tests and assays specified in the United States Pharmacopeia (USP) compendia . However, it is not meant for administration to humans or animals.
Surrogate Marker of Effectiveness
The indication for using midodrine in treating symptomatic orthostatic hypotension is based on a surrogate marker of effectiveness: an increase in systolic blood pressure measured one minute after standing. This marker is considered likely to correspond to clinical benefit .
Safety And Hazards
Midodrine hydrochloride is toxic if swallowed . It can cause severe dizziness or a light-headed feeling, like you might pass out . It should not be used if you have severe heart disease, overactive thyroid, an adrenal gland tumor, kidney disease, if you are unable to urinate, or if your blood pressure is high even while lying down .
properties
IUPAC Name |
2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQZNBCJBRZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047493 | |
Record name | Midodrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Midodrine hydrochloride | |
CAS RN |
43218-56-0, 3092-17-9 | |
Record name | Midodrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43218-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Midodrine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043218560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIDODRINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758429 | |
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Record name | Midodrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIDODRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59JV96YTXV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Midodrine Hydrochloride?
A1: Midodrine Hydrochloride itself is a prodrug and does not directly interact with receptors. It is metabolized in the body to its active metabolite, desglymidodrine, which is a selective α1-adrenergic receptor agonist. [, , ]
Q2: How does desglymidodrine affect blood pressure?
A2: Desglymidodrine stimulates α1-adrenergic receptors located on vascular smooth muscle cells, causing vasoconstriction. This vasoconstriction increases peripheral vascular resistance, leading to an increase in blood pressure. [, , , ]
Q3: What are the downstream effects of Midodrine Hydrochloride administration?
A3: The primary downstream effect is an increase in both systolic and diastolic blood pressure. This effect is particularly pronounced in the upright position. [, , , , ]
Q4: What is the molecular formula and weight of Midodrine Hydrochloride?
A4: The molecular formula is C12H18N2O5Cl and the molecular weight is 302.74 g/mol. [, ]
Q5: What spectroscopic data is available for characterizing Midodrine Hydrochloride?
A5: Several spectroscopic techniques are used to characterize Midodrine Hydrochloride, including:
- UV-Vis Spectroscopy: Midodrine Hydrochloride exhibits a maximum absorbance wavelength (λmax) around 289 nm. [, ]
- Infrared Spectroscopy (FTIR): FTIR analysis identifies characteristic functional groups, such as the carbonyl group (C=O) and amine group (N-H), present in the molecule. [, ]
Q6: Is Midodrine Hydrochloride stable under various storage conditions?
A6: Studies have investigated the stability of Midodrine Hydrochloride under various stress conditions: * Acidic Conditions: Relatively stable. [, ] * Basic Conditions: Shows degradation. [, ] * Oxidative Conditions: Shows significant degradation. [] * Photolytic Conditions: Shows degradation. [] * Thermal Conditions: Exhibits some degradation. []
Q7: What are the common formulations of Midodrine Hydrochloride?
A7: Midodrine Hydrochloride is commercially available as tablets for oral administration. Researchers have also explored fast-dissolving oral films as an alternative delivery method. [, ]
Q8: What are the potential benefits of fast-dissolving oral films for Midodrine Hydrochloride?
A8: Fast-dissolving films offer potential advantages such as:
- Faster disintegration and dissolution, potentially leading to quicker absorption and onset of action. []
- Improved patient compliance, especially for individuals with difficulty swallowing tablets. []
Q9: How is Midodrine Hydrochloride metabolized in the body?
A9: Midodrine Hydrochloride undergoes rapid hydrolysis by the enzyme carboxylesterase 1 to its active metabolite, desglymidodrine. [, ]
Q10: What is the elimination half-life of desglymidodrine?
A10: The elimination half-life of desglymidodrine is relatively short, ranging from 2 to 4 hours. [, ]
Q11: What medical conditions are commonly treated with Midodrine Hydrochloride?
A11: Midodrine Hydrochloride is primarily used to treat orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. It is also investigated for its potential in managing other conditions, including:
- Vasovagal Syncope (VVS) [, , , ]
- Postural Orthostatic Tachycardia Syndrome (POTS) [, , , , ]
- Hemodialysis-Related Hypotension [, , ]
Q12: What are the common endpoints used in clinical trials evaluating Midodrine Hydrochloride for orthostatic hypotension?
A12: Clinical trials evaluating Midodrine Hydrochloride for orthostatic hypotension typically assess:
- Change in blood pressure (both systolic and diastolic) from baseline in the standing position. [, , ]
- Improvement in symptoms associated with orthostatic hypotension, such as dizziness, lightheadedness, and syncope. [, , ]
- Patient-reported outcomes, including quality of life assessments. [, , ]
Q13: What analytical techniques are commonly used for the quantification of Midodrine Hydrochloride and its metabolites?
A13: Several analytical methods are employed for quantifying Midodrine Hydrochloride and desglymidodrine:
- High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying Midodrine Hydrochloride and its metabolites in various matrices, including plasma and pharmaceutical formulations. [, , , ]
- High-Performance Thin-Layer Chromatography (HPTLC): A rapid and cost-effective technique suitable for both qualitative and quantitative analysis of Midodrine Hydrochloride and its degradation products. []
- Capillary Zone Electrophoresis (CZE): Offers high separation efficiency and can be used for determining Midodrine Hydrochloride content and related impurities in pharmaceutical formulations. []
- Gas Chromatography (GC): Primarily used for determining residual organic solvents in Midodrine Hydrochloride raw materials and formulations. []
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